molecular formula C26H26ClNO5 B2777138 2-(3-chlorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 680605-22-5

2-(3-chlorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2777138
CAS No.: 680605-22-5
M. Wt: 467.95
InChI Key: MZVAOKUKSWAESP-UHFFFAOYSA-N
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Description

2-(3-chlorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

(3-chlorophenyl)-[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClNO5/c1-30-22-9-4-5-10-23(22)33-16-21-20-15-25(32-3)24(31-2)14-17(20)11-12-28(21)26(29)18-7-6-8-19(27)13-18/h4-10,13-15,21H,11-12,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVAOKUKSWAESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC(=CC=C4)Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, including the formation of the isoquinoline core, introduction of the methoxy groups, and attachment of the chlorophenyl and methoxyphenoxy moieties. Common reagents used in these reactions include:

    Isoquinoline synthesis: Pomeranz-Fritsch reaction or Bischler-Napieralski reaction.

    Methoxy group introduction: Methylation using dimethyl sulfate or methyl iodide.

    Chlorophenyl and methoxyphenoxy attachment: Friedel-Crafts acylation or alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Alcohols.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Chemistry

The compound is studied for its unique structural features and reactivity, making it a valuable subject in organic synthesis and reaction mechanism studies.

Biology

Isoquinoline derivatives, including this compound, are investigated for their potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

Medicine

Research into the therapeutic potential of this compound includes its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry

The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-chlorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3-chlorophenyl)(6,7-dimethoxy-1-((2-hydroxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
  • (3-chlorophenyl)(6,7-dimethoxy-1-((2-ethoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Biological Activity

2-(3-chlorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the tetrahydroisoquinoline class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound suggest diverse interactions with biological targets, making it a subject of interest in pharmacological research.

The molecular formula of the compound is C26H26ClNO5C_{26}H_{26}ClNO_5, with a molecular weight of 467.9 g/mol. Its IUPAC name is (2-chlorophenyl)-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone. The compound's structure includes a chlorobenzoyl group and methoxy substituents that are critical for its biological activity.

Property Value
Molecular FormulaC26H26ClNO5C_{26}H_{26}ClNO_5
Molecular Weight467.9 g/mol
IUPAC Name(2-chlorophenyl)-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone
InChI KeyUZIXHMWBPJLERV-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies indicate that it may modulate neurotransmitter systems and exhibit anti-inflammatory properties. The precise molecular targets remain under investigation but are believed to involve pathways related to neuroprotection and analgesia.

Pharmacological Studies

Research has indicated that tetrahydroisoquinoline derivatives can exhibit various pharmacological effects:

  • Neuroprotective Effects : Some studies suggest that compounds in this class may protect neuronal cells from oxidative stress and apoptosis.
  • Antinociceptive Activity : Animal models have shown that certain tetrahydroisoquinolines can reduce pain responses, indicating potential use in pain management therapies.
  • Antitumor Activity : Preliminary data suggest that this compound may inhibit cancer cell proliferation in vitro.

Study 1: Neuroprotective Effects

A study published in Pharmacology Reports explored the neuroprotective effects of similar tetrahydroisoquinoline derivatives on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative damage markers when treated with these compounds.

Study 2: Antinociceptive Activity

In a study conducted on rats, the administration of this compound resulted in a marked decrease in pain responses measured by the formalin test. This suggests its potential application as an analgesic agent.

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